molecular formula C8H5NOS2 B13220340 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde

3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde

Cat. No.: B13220340
M. Wt: 195.3 g/mol
InChI Key: AHFYJBWJPSBLGW-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These structures are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the thiophene moiety .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The aromatic rings allow for π-π interactions with biological macromolecules, enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is unique due to the combination of both thiazole and thiophene rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5NOS2

Molecular Weight

195.3 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H5NOS2/c10-5-7-6(1-3-11-7)8-9-2-4-12-8/h1-5H

InChI Key

AHFYJBWJPSBLGW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C2=NC=CS2)C=O

Origin of Product

United States

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